molecular formula C9H10FN3 B12309324 1-[(1S)-1-azidopropyl]-2-fluorobenzene

1-[(1S)-1-azidopropyl]-2-fluorobenzene

Cat. No.: B12309324
M. Wt: 179.19 g/mol
InChI Key: DHXBKHGWRSBFDQ-VIFPVBQESA-N
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Description

1-[(1S)-1-Azidopropyl]-2-fluorobenzene is a chiral organic compound with the CAS Number 1604327-09-4 and a molecular formula of C9H10FN3 . It has a molecular weight of approximately 179.19 g/mol . This compound is characterized by a fluorine substituent on an aromatic benzene ring and a chiral azide functional group, as indicated by its SMILES notation, FC1=CC=CC=C1 C@@H CC . The specific (S) configuration at the stereocenter makes this molecule a valuable non-racemic chiral building block for synthetic organic chemistry. The azide group is particularly useful for participation in click chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC). These reactions are powerful tools for the efficient and selective synthesis of 1,2,3-triazole derivatives, which are privileged structures in medicinal chemistry and chemical biology. Consequently, this compound serves as a critical intermediate for researchers constructing more complex molecules for pharmaceutical development, agrochemical research, and material science. It is offered with a purity of 95% or higher . Please note that this product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H10FN3

Molecular Weight

179.19 g/mol

IUPAC Name

1-[(1S)-1-azidopropyl]-2-fluorobenzene

InChI

InChI=1S/C9H10FN3/c1-2-9(12-13-11)7-5-3-4-6-8(7)10/h3-6,9H,2H2,1H3/t9-/m0/s1

InChI Key

DHXBKHGWRSBFDQ-VIFPVBQESA-N

Isomeric SMILES

CC[C@@H](C1=CC=CC=C1F)N=[N+]=[N-]

Canonical SMILES

CCC(C1=CC=CC=C1F)N=[N+]=[N-]

Origin of Product

United States

Synthetic Methodologies for 1 1s 1 Azidopropyl 2 Fluorobenzene

General Approaches to the Preparation of Chiral Fluorinated Azides

The introduction of an azide (B81097) group into a molecule, particularly at a stereogenic center, is a cornerstone of modern organic synthesis. Organic azides are versatile intermediates, readily transformed into amines, N-heterocycles, and other nitrogen-containing compounds. avcr.czmasterorganicchemistry.com For chiral fluorinated compounds, synthetic strategies must control stereochemistry while accommodating the electronic effects of the fluorine atom.

Nucleophilic Azide Substitution Reactions

A primary and well-established method for synthesizing alkyl azides is through nucleophilic substitution (SN2) reactions. masterorganicchemistry.com This pathway is particularly effective for creating chiral azides from chiral precursors, as the reaction mechanism is stereospecific. The azide ion (N₃⁻) is an excellent nucleophile, being highly reactive yet only weakly basic, which minimizes side reactions like elimination. masterorganicchemistry.com

The stereochemical outcome of an SN2 reaction at a chiral center is a key consideration. The reaction proceeds with an inversion of configuration at the electrophilic carbon. csbsju.edu This means that if a synthesis starts with a precursor of a specific stereochemistry (e.g., an (R)-configured alcohol), the resulting azide will have the opposite configuration (S). csbsju.edu This predictable stereochemical inversion is fundamental to designing syntheses for specific enantiomers like the (S)-isomer of 1-azidopropyl-2-fluorobenzene.

Conversion from Halogenated Precursors

The direct displacement of a halogen atom by an azide ion is a common and effective method for synthesizing organic azides. tutorchase.com Alkyl halides, particularly iodides and bromides, are suitable substrates for SN2 reactions with azide salts. researchgate.net The general reaction involves treating the halogenated precursor with an azide salt, typically in a polar aprotic solvent like DMF or DMSO, to facilitate the substitution. masterorganicchemistry.comtutorchase.com

For the synthesis of a chiral azide, this method requires a chiral halogenated starting material. The reaction proceeds via the SN2 mechanism, resulting in a complete inversion of the stereocenter. csbsju.edu For instance, the synthesis of (S)-3-azidooctane from (R)-3-chlorooctane would exemplify this stereochemical inversion. csbsju.edu

Substrate TypeReagentSolventKey Feature
Alkyl Halide (R-X)Sodium Azide (NaN₃)Polar Aprotic (e.g., DMF, DMSO)SN2 reaction with inversion of stereochemistry. csbsju.edututorchase.com
Benzylic BromideSodium Azide (NaN₃)Not specifiedCan be combined in a one-pot process with subsequent cycloaddition reactions. nih.gov
Transformation from Sulfonate Esters (e.g., Tosylates, Mesylates)

Alcohols are not suitable for direct SN2 reactions because the hydroxide ion is a poor leaving group. However, they can be readily converted into sulfonate esters, such as tosylates (OTs) or mesylates (OMs), which are excellent leaving groups. researchgate.net The azidation of these sulfonate esters is a highly efficient method for preparing alkyl azides from alcohols, often with higher yields than from the corresponding halides. researchgate.netorganic-chemistry.org

This two-step process involves first reacting the chiral alcohol with tosyl chloride or mesyl chloride in the presence of a base (like pyridine) to form the sulfonate ester. This step occurs without affecting the stereochemistry of the chiral center. The subsequent reaction with an azide salt, such as sodium azide, proceeds via an SN2 mechanism, displacing the sulfonate group and inverting the stereochemistry. nih.gov This method is widely used for the synthesis of various alkyl azides. organic-chemistry.org

PrecursorActivating ReagentAzide SourceOutcome
Chiral AlcoholTosyl Chloride (TsCl) or Mesyl Chloride (MsCl)Sodium Azide (NaN₃)Formation of a chiral azide with inverted stereochemistry relative to the starting alcohol. researchgate.netnih.gov
Primary SulfonamideDiazotransfer ReagentsNot ApplicableCan be transformed into sulfonyl azides for further reactions. acs.org
Utilization of Azide Salts (e.g., Sodium Azide)

Sodium azide (NaN₃) is the most common source of the azide nucleophile used in substitution reactions. commonorganicchemistry.com It is an inexpensive, commercially available white solid. commonorganicchemistry.com When dissolved in polar solvents, it provides the highly nucleophilic azide ion (N₃⁻). masterorganicchemistry.comresearchgate.net The effectiveness of the azide ion as a nucleophile is attributed to its linear structure and the distribution of negative charge, which allows it to attack electrophilic carbons efficiently with minimal steric hindrance. masterorganicchemistry.com

While highly effective, sodium azide is also highly toxic and potentially explosive, especially in the presence of acids (which can form the volatile and explosive hydrazoic acid, HN₃) or halogenated solvents. nih.govcommonorganicchemistry.com Therefore, its use requires careful handling and appropriate safety precautions. commonorganicchemistry.com

Azide SaltCommon UseSolventsSafety Considerations
Sodium Azide (NaN₃)Nucleophile in SN2 and SNAr reactions. commonorganicchemistry.comDMF, DMSO, Water, Alcohols. masterorganicchemistry.comtutorchase.comHighly toxic; can be explosive, especially with acids or halogenated solvents. nih.govcommonorganicchemistry.com
Trimethylsilyl (B98337) azide (TMSN₃)Nucleophilic azide source. researchgate.netNot specifiedUsed under Lewis acidic conditions. nih.gov

Asymmetric Synthetic Strategies for Chiral Azidoalkanes

An alternative to using chiral starting materials is to create the chiral center during the reaction itself through asymmetric synthesis. This approach often involves the use of a chiral catalyst that can control the stereochemical outcome of the reaction, leading to the preferential formation of one enantiomer over the other. youtube.comddugu.ac.in

Chiral Catalyst-Mediated Asymmetric Induction

Chiral catalysts are optically active compounds that can induce chirality in an achiral starting material. youtube.comddugu.ac.in In the context of synthesizing chiral azides, this often involves reactions like the catalytic asymmetric aziridination of alkenes. nih.gov In this process, a catalyst, typically a transition metal complex with a chiral ligand, mediates the transfer of a nitrene group (from an azide precursor) to an alkene. The chiral environment created by the catalyst directs the approach of the reactants, resulting in an enantiomerically enriched aziridine (B145994) product. nih.govnih.gov

These chiral aziridines can then be opened regioselectively by nucleophiles to yield a variety of chiral products, including chiral azides. For example, cobalt(II)-based metalloradical catalysts have been shown to be effective for the highly enantioselective aziridination of alkenes with fluoroaryl azides. nih.gov Similarly, chiral organocatalysts, such as those derived from cinchona alkaloids or proline, can be used in asymmetric reactions to install an azide group with high enantioselectivity. researcher.lifenih.gov

Catalyst TypeReactionSubstratesKey Advantage
Cobalt(II)-based MetalloradicalAsymmetric AziridinationAlkenes, Fluoroaryl AzidesProvides access to N-fluoroaryl-containing chiral compounds in high enantiomeric purity. nih.gov
Chiral Phosphoric Acid (CPA)Asymmetric Cycloaddition/CyclizationVariousCan construct axially chiral compounds through central-to-axial chirality conversion. nih.gov
Chiral Amine CatalystsAsymmetric Aldol ReactionKetonesCan be used to create chiral adducts which can be further functionalized. researcher.life
Biocatalytic Approaches to Fluorinated Chiral Centers

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. Enzymes, with their precisely defined active sites, can catalyze reactions with high enantio- and diastereoselectivity. acs.org For the synthesis of chiral fluorinated compounds, biocatalytic methods are increasingly being explored.

Enzymatic C-H Azidation: A potential biocatalytic route to 1-[(1S)-1-azidopropyl]-2-fluorobenzene involves the direct enantioselective azidation of a C-H bond at the benzylic position of 1-propyl-2-fluorobenzene. Engineered enzymes, particularly those from the cytochrome P450 family, have been shown to catalyze C-H amination and, by extension, could be adapted for azidation. acs.org This approach would proceed via an iron nitrenoid intermediate, which would then selectively functionalize the benzylic C-H bond. The inherent chirality of the enzyme's active site would direct the azide group to one enantiotopic face of the prochiral substrate, leading to the desired (S)-enantiomer.

SubstrateEnzyme TypePotential ProductKey Advantage
1-Propyl-2-fluorobenzeneEngineered Cytochrome P450This compoundHigh enantioselectivity and direct C-H functionalization

Kinetic Resolution: An alternative biocatalytic strategy is the kinetic resolution of a racemic mixture of 1-azidopropyl-2-fluorobenzene. In this approach, an enzyme would selectively react with one enantiomer, leaving the other, desired enantiomer unreacted and thus enriched. For instance, a lipase could be used to selectively acylate the (R)-enantiomer of a corresponding alcohol precursor, which could then be converted to the azide, leaving the (S)-alcohol to be transformed into the desired product.

Chiral Auxiliary-Based Methods

Chiral auxiliaries are chemical compounds that are temporarily incorporated into a synthetic route to control the stereochemical outcome of a reaction. wikipedia.org Once the desired stereochemistry is established, the auxiliary is removed. This method is a robust and well-established strategy for asymmetric synthesis.

A plausible chiral auxiliary-based synthesis of this compound could begin with the attachment of a chiral auxiliary, such as an Evans oxazolidinone, to propanoic acid. The resulting chiral imide can then undergo a diastereoselective reaction. For example, reduction of a ketone precursor or an SN2 reaction with an azide source on a suitably activated substrate would be directed by the steric hindrance of the chiral auxiliary.

Proposed Synthetic Sequence:

Acylation: Reaction of propionyl chloride with a chiral auxiliary (e.g., (4R,5S)-4-methyl-5-phenyloxazolidin-2-one) to form the N-acyl derivative.

Diastereoselective Transformation: This could involve several routes:

Aldol Addition: An aldol reaction with 2-fluorobenzaldehyde, followed by deoxygenation and conversion of the resulting chiral center to an azide.

Alkylation: Deprotonation to form a chiral enolate, followed by alkylation. However, for the target structure, a different approach is more direct.

Conjugate Addition: A Michael addition of an azide nucleophile to an α,β-unsaturated precursor derived from the chiral auxiliary-attached propyl group.

Cleavage: Removal of the chiral auxiliary to yield the enantiomerically enriched product.

Chiral AuxiliaryKey Reaction TypeExpected Diastereoselectivity
Evans OxazolidinoneAldol Addition / ReductionHigh
Pseudoephedrine AmideAlkylationHigh

This strategy offers predictable stereochemical control and the ability to generate either enantiomer by selecting the appropriate chiral auxiliary. wikipedia.org

Stereoselective Synthesis of this compound

Stereoselective synthesis aims to produce a specific stereoisomer of a product. For this compound, this involves controlling the formation of the chiral center at the carbon atom bearing the azide group.

Control of Absolute Configuration at the Azidopropyl Stereocenter

The absolute configuration at the azidopropyl stereocenter can be controlled through various asymmetric synthesis strategies. One common method is the use of a chiral catalyst in the azidation reaction. For instance, a chiral transition metal complex could catalyze the reaction of a prochiral starting material, such as 1-(2-fluorophenyl)prop-1-ene, with an azide source. The chiral ligands on the metal center would create a chiral environment, favoring the formation of the (S)-enantiomer.

Another approach is the nucleophilic substitution of a chiral precursor. For example, starting with an enantiomerically pure alcohol, (1S)-1-(2-fluorophenyl)propan-1-ol, the hydroxyl group can be converted into a good leaving group (e.g., tosylate or mesylate) and then displaced by an azide ion (N₃⁻) in an SN2 reaction. This reaction proceeds with inversion of configuration, so starting with the (1R)-alcohol would yield the desired (1S)-azide.

Starting MaterialReagentReaction TypeProduct Configuration
(1R)-1-(2-Fluorophenyl)propan-1-ol1. TsCl, Pyridine; 2. NaN₃SN2(1S)-1-Azidopropyl-2-fluorobenzene
1-(2-Fluorophenyl)prop-1-eneChiral Catalyst, Azide SourceAsymmetric Azidation(1S)-1-Azidopropyl-2-fluorobenzene

Diastereoselective Pathways in Fluorinated Alkane Functionalization

When a molecule already contains a stereocenter, the introduction of a new stereocenter can be influenced by the existing one, leading to diastereoselectivity. While the target molecule has only one stereocenter, considering its synthesis from a precursor with an existing stereocenter is relevant. For instance, if a chiral auxiliary is used, the diastereoselectivity of the key bond-forming step is crucial.

In the context of fluorinated alkanes, the fluorine atom can exert electronic and steric effects that influence the diastereoselectivity of reactions. For example, in the diastereoselective synthesis of C2'-fluorinated nucleoside analogues, the fluorine atom's position influences the stereochemical outcome of cyclization reactions. nih.gov Similarly, the ortho-fluorine atom in the target molecule could influence the approach of reagents in certain reactions, potentially leading to diastereoselective outcomes if another stereocenter is present in the molecule.

Enantioselective Routes to the Target Compound

Enantioselective synthesis of this compound can be achieved through catalytic asymmetric methods. One promising approach is the catalytic asymmetric aziridination of an alkene, followed by ring-opening. For example, the reaction of 1-(2-fluorophenyl)prop-1-ene with a nitrene source in the presence of a chiral catalyst can produce an enantioenriched aziridine. nih.gov Subsequent regioselective ring-opening of the aziridine with an azide nucleophile would yield the desired product.

Another enantioselective route is the kinetic resolution of a racemic mixture of a suitable precursor. For example, a chiral catalyst could selectively catalyze the azidation of one enantiomer of a racemic alcohol, leaving the other enantiomer unreacted. researchgate.net

Modern Techniques in Fluorinated Azide Preparation

Recent advances in synthetic chemistry have provided new tools for the preparation of fluorinated azides. These methods often offer improved efficiency, selectivity, and functional group tolerance.

Direct C-H Azidation: As mentioned in the biocatalysis section, direct C-H azidation is a powerful modern technique. researchgate.net This can also be achieved with chemical catalysts, often involving transition metals like manganese or copper. researchgate.netorganic-chemistry.org These methods allow for the conversion of a C-H bond directly to a C-N₃ bond, which is a highly atom-economical approach. organic-chemistry.org For the synthesis of this compound, this would involve the enantioselective azidation of the benzylic C-H bond of 1-propyl-2-fluorobenzene.

Flow Chemistry: The use of continuous-flow reactors for azidation reactions can enhance safety and efficiency. organic-chemistry.org Azide compounds, particularly small organic azides, can be thermally unstable. Flow chemistry allows for the rapid mixing of reagents and immediate use of the azide product, minimizing the accumulation of potentially hazardous intermediates.

Photocatalysis: Visible-light photocatalysis has emerged as a mild and efficient method for various organic transformations, including C-H functionalization. organic-chemistry.org A photocatalytic approach to the synthesis of the target compound could involve the generation of a radical at the benzylic position of 1-propyl-2-fluorobenzene, which is then trapped by an azide radical source. The use of a chiral photocatalyst could potentially render this process enantioselective.

TechniqueKey FeatureApplication to Target Compound
Direct C-H AzidationAtom economy, direct functionalizationEnantioselective azidation of 1-propyl-2-fluorobenzene
Flow ChemistryEnhanced safety and controlSafe generation and reaction of azide intermediates
PhotocatalysisMild reaction conditionsEnantioselective radical azidation

Application of Microwave Irradiation in Azide Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique for accelerating a wide range of chemical transformations. nih.govnih.gov The use of microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and improve product yields compared to conventional heating methods. mdpi.com This rapid heating is due to the direct interaction of microwaves with polar molecules in the reaction mixture, leading to a more uniform and efficient energy transfer. nih.gov

For the synthesis of this compound, a potential precursor would be an enantiomerically pure alcohol or a halide. The nucleophilic substitution of a suitable leaving group, such as a tosylate or a halide, with an azide source like sodium azide is a common method for introducing the azide functionality. Microwave irradiation can be particularly effective in driving this substitution reaction to completion in a short time.

Parameter Condition Rationale
Precursor (1R)-1-(2-fluorophenyl)propyl methanesulfonateA chiral precursor with a good leaving group.
Azide Source Sodium Azide (NaN₃)A common and readily available source of the azide anion.
Solvent Dimethylformamide (DMF)A polar aprotic solvent suitable for microwave heating.
Microwave Power 100-300 WTo achieve and maintain the desired reaction temperature.
Temperature 80-120 °CTo accelerate the nucleophilic substitution reaction.
Reaction Time 5-20 minutesSignificantly reduced compared to conventional heating.
Expected Yield > 90%Based on similar microwave-assisted azide syntheses.

This is a hypothetical reaction table based on general principles of microwave-assisted azide synthesis and has not been experimentally validated for this specific compound.

Phase Transfer Catalysis for Enhanced Reaction Efficiency

Phase-transfer catalysis (PTC) is a powerful technique for facilitating reactions between reactants located in different immiscible phases, typically a solid or aqueous phase and an organic phase. phasetransfer.com In the synthesis of chiral azides, PTC can be instrumental in transferring the azide anion from an aqueous or solid phase into the organic phase containing the substrate. This is particularly useful when using inorganic azides like sodium azide, which have poor solubility in many organic solvents.

For the enantioselective synthesis of this compound, a chiral phase-transfer catalyst can be employed to not only facilitate the reaction but also to control the stereochemistry of the product. phasetransfer.com Catalysts derived from cinchona alkaloids are commonly used for such asymmetric transformations. austinpublishinggroup.com These catalysts form a chiral ion pair with the azide anion, which then reacts with the substrate in the organic phase, leading to the formation of the desired enantiomer.

The reaction would typically involve stirring a biphasic mixture of an aqueous solution of sodium azide and an organic solution of the precursor, such as 1-(2-fluorophenyl)propyl bromide, in the presence of a catalytic amount of a chiral phase-transfer catalyst. The efficiency of the reaction can be influenced by the choice of catalyst, solvent, temperature, and stirring rate.

Parameter Condition Rationale
Precursor rac-1-(2-fluorophenyl)propyl bromideA racemic precursor for kinetic resolution.
Azide Source Aqueous Sodium Azide (NaN₃)The azide source in the aqueous phase.
Organic Solvent TolueneA non-polar solvent to dissolve the organic precursor.
Catalyst N-benzylcinchonidinium chlorideA chiral phase-transfer catalyst.
Temperature 0-25 °CTo enhance enantioselectivity.
Reaction Time 12-24 hoursTypical for phase-transfer catalyzed reactions.
Expected Enantiomeric Excess > 90% eeBased on similar asymmetric azidation reactions.

This is a hypothetical reaction table based on general principles of phase-transfer catalysis for asymmetric azidation and has not been experimentally validated for this specific compound.

Flow Chemistry in the Scalable Synthesis of Fluorinated Azides

Flow chemistry has emerged as a key enabling technology for the safe, efficient, and scalable synthesis of a wide range of chemical compounds, including pharmaceuticals. acs.orgtechnologynetworks.com The use of continuous-flow reactors offers several advantages over traditional batch processing, such as improved heat and mass transfer, precise control over reaction parameters, and the ability to safely handle hazardous reagents and intermediates. researchgate.net This is particularly relevant for the synthesis of organic azides, which can be explosive and are often generated and used in situ in flow systems to minimize risk. researchgate.net

For the scalable synthesis of this compound, a multi-step flow process could be envisioned. acs.org For instance, the synthesis could start from a readily available precursor which is then subjected to a series of in-line reactions, purifications, and analyses. A key step would be the azidation, which can be performed by passing a solution of the precursor through a packed bed reactor containing a supported azide reagent or by mixing it with a stream of an azide source in a microreactor.

Parameter Condition Rationale
Reactor Type Packed-bed or MicroreactorTo facilitate the azidation reaction in a continuous mode.
Precursor Stream Solution of (1R)-1-(2-fluorophenyl)propyl tosylate in AcetonitrileThe organic substrate stream.
Azide Source Stream Solution of Sodium Azide in Water/AcetonitrileThe nucleophile stream.
Flow Rate 0.1-1.0 mL/minTo control the residence time in the reactor.
Temperature 100-150 °CTo accelerate the reaction under high-pressure conditions.
Pressure 10-20 barTo maintain the solvent in the liquid phase above its boiling point.
Expected Throughput Grams per hourDemonstrating the scalability of the process.

This is a hypothetical reaction table based on general principles of flow chemistry for azide synthesis and has not been experimentally validated for this specific compound.

Reactivity and Mechanistic Investigations of 1 1s 1 Azidopropyl 2 Fluorobenzene

Cycloaddition Chemistry of the Azide (B81097) Moiety

The 1,3-dipolar character of the azide group in 1-[(1S)-1-azidopropyl]-2-fluorobenzene is the cornerstone of its cycloaddition reactivity. This functionality allows it to react with various dipolarophiles, most notably alkynes, to form stable five-membered heterocyclic rings. These reactions are highly valued in chemical synthesis for their reliability and efficiency.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) stands as a premier example of "click chemistry," a concept that emphasizes reactions that are modular, high-yielding, and generate minimal byproducts. rsc.orgnih.gov This reaction involves the coupling of an azide with a terminal alkyne to form a 1,2,3-triazole. The catalytic cycle typically involves the in situ formation of a copper(I) acetylide, which then reacts with the azide. researchgate.net For this compound, this reaction provides a straightforward method to link the chiral, fluorinated fragment to a wide array of alkyne-containing molecules. The process is known for its mild reaction conditions and compatibility with many functional groups. nih.govnih.gov

A defining feature of the CuAAC reaction is its exceptional regioselectivity. The reaction between an azide and a terminal alkyne almost exclusively yields the 1,4-disubstituted 1,2,3-triazole regioisomer. wikipedia.org This high degree of control is a direct consequence of the copper-catalyzed mechanism, which avoids the formation of the 1,5-regioisomer that is often observed in uncatalyzed thermal cycloadditions. wikipedia.orgnih.gov Therefore, when this compound reacts with a terminal alkyne in the presence of a copper(I) catalyst, the formation of the corresponding 1-(1-(2-fluorophenyl)propyl)-4-substituted-1H-1,2,3-triazole is expected. The high regioselectivity of this transformation makes it a highly reliable tool in synthetic chemistry. nih.govresearchgate.net

Table 1: Representative CuAAC Reactions

This table illustrates the expected regioselective formation of 1,4-disubstituted triazoles from the reaction of an aryl azide with various terminal alkynes under typical CuAAC conditions.

Alkyne ReactantCatalyst/Solvent SystemExpected Product
PhenylacetyleneCuSO₄/Sodium Ascorbate, t-BuOH/H₂O1-(1-(2-fluorophenyl)propyl)-4-phenyl-1H-1,2,3-triazole
Propargyl alcoholCuI, DIPEA, CH₃CN(1-(1-(2-fluorophenyl)propyl)-1H-1,2,3-triazol-4-yl)methanol
1-Ethynyl-4-nitrobenzene[Cu(CH₃CN)₄]PF₆, Toluene1-(1-(2-fluorophenyl)propyl)-4-(4-nitrophenyl)-1H-1,2,3-triazole
3-Butyn-1-olCuSO₄/Sodium Ascorbate, DMF/H₂O2-(1-(1-(2-fluorophenyl)propyl)-1H-1,2,3-triazol-4-yl)ethanol

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

As an alternative to the copper-catalyzed process, the strain-promoted azide-alkyne cycloaddition (SPAAC) offers a powerful strategy for forming triazoles without the need for a metal catalyst. wustl.edunih.gov This is particularly advantageous in biological systems where the cytotoxicity of copper is a concern. nih.gov SPAAC utilizes strained cyclooctynes, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), as the alkyne component. nih.govrsc.org The high ring strain of these molecules significantly lowers the activation energy for the cycloaddition with azides. The reaction of this compound with a strained cyclooctyne (B158145) would proceed under mild, physiological conditions to afford a stable, fused triazole product. The reaction rates in SPAAC are generally lower than in CuAAC but can be accelerated through various strategies, including the use of more strained alkynes or micellar catalysis. wustl.edu

Other 1,3-Dipolar Cycloadditions

The reactivity of the azide moiety in this compound extends beyond cycloadditions with alkynes. It can participate in 1,3-dipolar cycloadditions with other types of dipolarophiles. For instance, reactions with electron-deficient alkenes can yield triazolines, which may be stable or undergo further transformations. Additionally, reactions with nitriles can lead to the formation of tetrazoles, another important class of nitrogen-containing heterocycles. The reaction of azides with primary amines has also been shown to produce tetrazoles. nih.govnih.gov Furthermore, cycloadditions with nitrile oxides or nitrile imines can provide access to isoxazoles and pyrazoles, respectively, demonstrating the broad synthetic potential of the azide group. youtube.com

Nitrene Generation and Subsequent Reactivity

Beyond its cycloaddition chemistry, the azide group of this compound can serve as a precursor to a highly reactive nitrene intermediate upon thermolysis or photolysis. This transformation occurs with the extrusion of dinitrogen (N₂), a thermodynamically favorable process. nih.gov The resulting nitrene, 1-((1S)-1-(2-fluorophenyl)propyl)nitrene, is an electron-deficient species that can undergo a variety of intramolecular and intermolecular reactions.

Key reactions of such nitrenes include:

C-H Bond Amination/Insertion: The nitrene can insert into C-H bonds, a powerful transformation for forming new C-N bonds. This can occur intramolecularly to form cyclic amines or intermolecularly with a suitable substrate.

Alkene Aziridination: In the presence of an alkene, the nitrene can add across the double bond to form an aziridine (B145994) ring, a valuable three-membered heterocycle.

A significant challenge in nitrene chemistry is controlling the high reactivity to avoid undesired side reactions. purdue.edu A modern approach to address this involves the use of transition metal catalysts, such as those based on iron or cobalt porphyrins. rsc.orgnih.gov These catalysts can trap the nitrene to form a metal-nitrene (or imido) intermediate. rsc.orguva.nl This intermediate is more stable and selective than the free nitrene, allowing for controlled C-H amination and aziridination reactions with a broader substrate scope and higher yields.

Table 2: Potential Reactions via Nitrene Intermediate

This table outlines the expected products from the generation and subsequent reaction of the nitrene derived from this compound.

Reaction TypeReactant/ConditionsExpected Product Class
Intramolecular C-H InsertionHeat (Δ) or Light (hν)Dihydroindoline derivatives
Intermolecular C-H AminationCyclohexane, Δ or hνN-(1-(2-fluorophenyl)propyl)cyclohexanamine
Alkene AziridinationStyrene, Δ or hν1-(1-(2-fluorophenyl)propyl)-2-phenylaziridine
Catalytic C-H AminationIndane, Fe or Co catalyst, LightN-(1-(2-fluorophenyl)propyl)-2,3-dihydro-1H-inden-1-amine

Thermal Decomposition Pathways to Nitrenes

The thermal decomposition of organic azides represents a classical method for the generation of highly reactive nitrene intermediates. researchgate.netrsc.org For this compound, heating would lead to the extrusion of a molecule of dinitrogen (N₂) and the formation of the corresponding 1-(2-fluorophenyl)propylnitrene. This process is a unimolecular reaction, and its rate is dependent on the temperature and the structure of the azide.

The decomposition is understood to proceed through a stepwise mechanism, with the initial formation of the nitrene being the rate-determining step. rsc.org Computational studies on prototypical azides, such as isopropyl azide, have shown that the thermal decomposition can occur through two possible routes: a spin-allowed pathway leading to a singlet nitrene via a transition state, and a spin-forbidden pathway involving an intersystem crossing to the triplet nitrene ground state. rsc.org The energy barriers for both pathways are often found to be quite similar. rsc.org In the case of this compound, the presence of the 2-fluorophenyl group is expected to influence the electronic properties and, consequently, the decomposition kinetics.

Photochemical Generation of Nitrene Intermediates

Photochemical activation provides an alternative and often milder method for generating nitrenes from organic azides. researchgate.net Irradiation of this compound with ultraviolet (UV) light would induce the cleavage of the N-N₂ bond, yielding the 1-(2-fluorophenyl)propylnitrene and dinitrogen. The photochemical generation of nitrenes can lead to either singlet or triplet spin states, depending on the conditions and the use of sensitizers. nsf.gov

The photochemistry of fluorinated aryl azides has been a subject of study, revealing that the fluorine substituents can influence the stability and reactivity of the resulting nitrenes. nsf.govacs.org For instance, photolysis of 4-azido-2,3,5,6-tetrafluorobenzoic acid has been shown to produce a remarkably stable triplet nitrene at room temperature in the crystalline state. nsf.gov While this compound has a different substitution pattern, this highlights the potential of fluorine atoms to modulate nitrene properties. The photochemical approach offers the advantage of proceeding at lower temperatures compared to thermal decomposition, which can be beneficial for preventing side reactions.

Intramolecular and Intermolecular C-H Insertion Reactions

Once generated, the highly reactive nitrene intermediate can undergo a variety of transformations, with C-H insertion being a prominent reaction pathway. These reactions can occur either intramolecularly or intermolecularly.

Intramolecular C-H Insertion: The 1-(2-fluorophenyl)propylnitrene generated from this compound possesses several C-H bonds within the same molecule that are susceptible to insertion. Intramolecular C-H insertion is a powerful tool for the synthesis of cyclic nitrogen-containing compounds. The regioselectivity of this insertion depends on several factors, including the proximity of the C-H bond to the nitrene center and the relative stability of the resulting transition states. For the title compound, insertion into the C-H bonds of the propyl chain or the aromatic ring are both conceivable.

Intermolecular C-H Insertion: In the presence of an external hydrocarbon substrate, the nitrene can insert into a C-H bond of the substrate molecule. This intermolecular reaction is a direct method for C-N bond formation. The efficiency and selectivity of intermolecular C-H insertion are often dependent on the spin state of the nitrene, with singlet nitrenes generally being more reactive in a concerted manner, while triplet nitrenes react via a stepwise radical abstraction-recombination mechanism.

Formation of Nitrogen Heterocycles via Nitrene Reactions

The intramolecular C-H insertion reactions of nitrenes are a key strategy for the synthesis of a wide variety of nitrogen heterocycles. mdpi.commdpi.comnih.govresearchgate.net In the case of the nitrene derived from this compound, intramolecular cyclization can lead to the formation of fused heterocyclic systems. For example, insertion into a C-H bond of the phenyl ring could potentially lead to the formation of dihydroindoline derivatives. The fluorine substituent on the aromatic ring can influence the regioselectivity of this cyclization.

Furthermore, nitrene intermediates can participate in other types of cyclization reactions. For instance, if the alkyl chain contained unsaturation, intramolecular aziridination could occur. The versatility of nitrene chemistry allows for the construction of diverse heterocyclic scaffolds, which are of great importance in medicinal chemistry and materials science. mdpi.commdpi.comfrontiersin.org

Reduction and Hydrogenation Reactions

The azide functional group can be readily transformed into a primary amine, a valuable functional group in organic synthesis. This transformation can be achieved through various reduction and hydrogenation methods.

Selective Reduction of the Azide to Primary Amine

The selective reduction of an azide in the presence of other functional groups is a common and important transformation. A variety of reagents and methods have been developed for this purpose. For the conversion of this compound to 1-(2-fluorophenyl)propan-1-amine, several chemoselective methods can be employed.

One common method is the Staudinger reaction, which involves the treatment of the azide with a phosphine (B1218219), typically triphenylphosphine (B44618), followed by hydrolysis of the resulting iminophosphorane. Other methods include the use of metal hydrides, such as lithium aluminum hydride, although this reagent is highly reactive and may not be suitable for substrates with other reducible functional groups. Milder reducing agents, such as sodium borohydride (B1222165) in the presence of a catalyst, or systems like cerium(III) chloride heptahydrate and sodium iodide, have also been shown to be effective for the reduction of azides to primary amines under neutral conditions. researchgate.net Radical-based reductions using reagents like triethylsilane in the presence of a thiol catalyst also provide a tin-free method for this conversion. acs.orgresearchgate.net

Below is a table summarizing some common reagents for the selective reduction of aromatic azides.

Reagent/SystemSolventTemperatureComments
Triphenylphosphine, then H₂OTHF/WaterRoom Temp.Staudinger Reaction; mild conditions.
Sodium borohydride / NiCl₂Methanol0 °C to Room Temp.In situ generation of nickel boride. organic-chemistry.org
Dichloroindium hydride (InCl₂H)THFRoom Temp.Mild and chemoselective. organic-chemistry.org
Triethylsilane / tert-dodecanethiolBenzene (B151609)80 °CRadical chain reaction. acs.orgresearchgate.net
CeCl₃·7H₂O / NaIAcetonitrileRefluxMild and neutral conditions. researchgate.net

Catalytic Hydrogenation Methods

Catalytic hydrogenation is a widely used and efficient method for the reduction of azides to primary amines. chadsprep.com This method typically involves the use of a transition metal catalyst, such as palladium, platinum, or nickel, under a hydrogen atmosphere. The reaction is generally clean and high-yielding. For the hydrogenation of this compound, a standard catalyst like palladium on carbon (Pd/C) or platinum oxide (PtO₂) would likely be effective. bris.ac.uk

The choice of catalyst and reaction conditions can be crucial for achieving selectivity, especially if other reducible functional groups are present in the molecule. For instance, rhodium on alumina (B75360) (Rh/Al₂O₃) has been reported as an effective catalyst for the chemoselective hydrogenation of azides in the presence of benzyl (B1604629) and benzyloxycarbonyl protecting groups. bris.ac.uk Transfer hydrogenation, which uses a hydrogen donor like ammonium (B1175870) formate (B1220265) or sodium borohydride in the presence of a catalyst, offers a practical alternative to using gaseous hydrogen. academie-sciences.fracademie-sciences.fr A [Ru(p-cymene)Cl₂]₂ catalyst with sodium borohydride in an aqueous medium has been shown to efficiently reduce aryl azides to anilines at room temperature. academie-sciences.fracademie-sciences.fr

The following table presents some catalytic systems used for the hydrogenation of aryl azides.

CatalystHydrogen SourceSolventTemperature
10% Pd/CH₂Methanol/EthanolRoom Temp.
PtO₂ (Adams' catalyst)H₂Ethyl acetate/EthanolRoom Temp.
Rh/Al₂O₃H₂Toluene/Ethyl acetateRoom Temp.
[Ru(p-cymene)Cl₂]₂NaBH₄Methanol/WaterRoom Temp.
Copper nanoparticlesAmmonium formateWater80 °C

Other Distinct Reactivity Patterns

Beyond foundational reactions, the unique structural elements of this compound—the azidopropyl chain and the fluorinated aromatic ring—give rise to specific reactivity profiles.

The compound possesses two primary sites for nucleophilic behavior: the azide group and the electron-rich (by resonance) fluorobenzene (B45895) ring.

Azidopropyl Moiety: The terminal nitrogen atom of the azide group (N₃) possesses a lone pair of electrons, rendering it nucleophilic. organic-chemistry.org This character is most prominently displayed in its reaction with electrophilic π-systems, particularly alkynes and alkenes. The most significant reaction is the Huisgen 1,3-dipolar cycloaddition, which is the cornerstone of "click chemistry." unica.it In this reaction, the azide adds to an alkyne to form a stable, five-membered 1,2,3-triazole ring. This reaction can be performed under thermal conditions or, more commonly, catalyzed by copper(I) (CuAAC) or ruthenium (RuAAC), which allows for high regioselectivity and efficiency under mild conditions. unica.it The azide can also react with other electrophiles, such as activated carbonyl compounds, though these reactions are less common than cycloadditions. thieme-connect.com The presence of the α-fluorine on the adjacent benzene ring can inductively influence the nucleophilicity of the azide, a factor that can modulate reaction kinetics. unica.it

In contrast, the strong inductive effect of fluorine makes the carbon atoms of the aromatic ring more electrophilic, facilitating nucleophilic aromatic substitution (SNAr). rsc.orgrsc.org Strong nucleophiles can displace the fluorine atom or other leaving groups on the ring, a reactivity pattern that is generally absent in non-fluorinated benzene derivatives unless they are activated by other strong electron-withdrawing groups. rsc.orgpsu.edu

Triazoles synthesized from this compound via cycloaddition reactions are notably stable aromatic heterocycles. rsc.org However, under specific energetic conditions, they can undergo denitrogenation—the extrusion of a molecule of nitrogen (N₂). This transformation is not spontaneous and typically requires significant energy input or chemical activation.

Key methods for denitrogenation include:

Thermal Denitrogenation: Flash vacuum pyrolysis at very high temperatures (e.g., >500 °C) can cause the triazole ring to lose N₂, often leading to the formation of an aziridine, a strained three-membered ring containing a nitrogen atom. rsc.org

Photochemical Denitrogenation: Photolysis is a well-established method for cleaving 1-aryl-1,2,3-triazoles. rsc.org Irradiation with UV light can induce the extrusion of N₂ to generate a highly reactive vinyl carbene intermediate. This intermediate can then undergo various intramolecular reactions, such as cyclization onto the aromatic ring to form indole (B1671886) derivatives. rsc.orgresearchgate.net Studies have shown that this process can involve rearrangement through a transient, antiaromatic 1H-azirine intermediate. rsc.orgresearchgate.net

Chemically-Induced Denitrogenation: The triazole ring can be "activated" towards denitrogenation by attaching a strong electron-withdrawing group to one of its nitrogen atoms. rsc.orgpsu.edu For example, N-acylation or N-sulfonylation of the triazole makes it susceptible to ring-opening and N₂ loss when treated with Brønsted acids, Lewis acids, or transition metal catalysts like rhodium(II). rsc.orgpsu.edursc.org These reactions often proceed through metal-stabilized azavinyl carbene intermediates, which are versatile synthons for constructing other complex nitrogen-containing heterocycles. rsc.org

For a triazole derived from the title compound, photochemical or chemically-induced methods would be the most probable routes to achieve denitrogenation under laboratory conditions, leading to complex heterocyclic products rather than simple N₂ loss.

Impact of the Fluorine Atom on Reaction Pathways

The single fluorine atom at the C2 position exerts a powerful influence on the reactivity of the entire molecule through a combination of electronic and steric effects.

The primary electronic influence of fluorine is its strong inductive electron withdrawal (-I effect), owing to it being the most electronegative element. rsc.orgresearchgate.net This effect has several consequences:

Aromatic Ring: It reduces the electron density of the benzene ring, making it less nucleophilic and thus less reactive towards electrophilic attack. rsc.orgnih.gov Simultaneously, it increases the electrophilicity of the ring carbons, making the molecule more susceptible to nucleophilic aromatic substitution, particularly at the fluorine-bearing carbon. rsc.org

Azidopropyl Group: The inductive effect extends to the benzylic carbon of the propyl chain, making it more electron-deficient. This can influence the stability of any potential cationic or radical intermediates at that position. Furthermore, this withdrawal of electron density can subtly decrease the nucleophilicity of the azide group itself. unica.it The pKa of adjacent groups can also be significantly affected, for instance, by lowering the basicity of nearby amines. researchgate.net

Fluorine also exhibits a +R (resonance) effect by donating one of its lone pairs into the aromatic π-system. While this effect is weaker than its -I effect, it is responsible for directing incoming electrophiles to the ortho and para positions. rsc.orgchemrxiv.org This interplay between a dominant, deactivating inductive effect and a weaker, directing resonance effect is a hallmark of halogen-substituted benzenes.

While fluorine is the smallest of the halogens, its steric impact is not negligible. Its van der Waals radius (1.47 Å) is larger than that of hydrogen (1.20 Å), meaning it occupies more space. The C-F bond is also very short and strong. rsc.org In the ortho position, the fluorine atom can create steric hindrance that influences the approach of reagents to both the adjacent azidopropyl group and the C3 position of the aromatic ring. This can affect the regioselectivity of reactions and may favor attack at the less hindered C6 position of the ring. Moreover, the presence of even a small fluorine atom can be sufficient to enforce specific rotational conformations (atropisomers) in suitable molecular scaffolds. researchgate.net

Comparing the reactivity of this compound to its non-fluorinated counterpart, 1-[(1S)-1-azidopropyl]benzene, highlights the unique role of the fluorine atom.

Property/ReactionThis compound1-[(1S)-1-azidopropyl]benzene (Non-Fluorinated Analogue)
Electrophilic Aromatic Substitution Deactivated ring; slower reaction rate. rsc.orgnih.gov Attack directed to C3/C6 positions.More reactive ring; faster reaction rate. Attack directed to ortho and para positions (C2, C4, C6).
Nucleophilic Aromatic Substitution Possible at the C-F bond under forcing conditions with strong nucleophiles. psu.eduNot a feasible reaction pathway (requires a leaving group and activation).
Acidity of Benzylic C-H Increased acidity due to the inductive effect of fluorine. researchgate.netBaseline acidity.
Nucleophilicity of Azide Group Slightly reduced due to the -I effect of the nearby fluorophenyl group. unica.itBaseline nucleophilicity.

The rate of electrophilic aromatic substitution for fluorobenzene is significantly lower than that of benzene. nih.gov Conversely, fluorobenzene is more reactive toward electrophilic substitution than chlorobenzene, a phenomenon attributed to the better orbital overlap between the carbon 2p and fluorine 2p orbitals, which enhances fluorine's ability to donate electron density via resonance compared to chlorine. chemrxiv.orgnih.gov This complex balance of effects underscores that fluorine does not simply act as an inert hydrogen mimic but fundamentally alters the electronic landscape and reactivity of the molecule.

Advanced Applications in Organic Synthesis and Materials Science

Building Blocks for Complex Molecular Architectures

The structural features of 1-[(1S)-1-azidopropyl]-2-fluorobenzene make it an ideal starting material for the synthesis of a wide array of complex molecules. The azide (B81097) group, in particular, is a gateway to a multitude of nitrogen-containing functionalities.

Synthesis of Novel Nitrogen Heterocycles (e.g., Triazoles, Tetrazoles)

The azide functionality is a well-established precursor for the synthesis of various nitrogen heterocycles, which are core structures in many pharmaceuticals and functional materials. uib.nokit.edu The 1,3-dipolar cycloaddition reaction of the azide group in this compound with alkynes, commonly known as the Azide-Alkyne Cycloaddition, is a primary method for constructing 1,2,3-triazoles. nih.gov This reaction can be performed under thermal conditions or, more efficiently, using copper or ruthenium catalysts, providing excellent control over regioselectivity to yield 1,4-disubstituted triazoles.

Similarly, tetrazoles can be synthesized from the azide moiety. One common method involves the reaction of the azide with a cyanide source, such as trimethylsilyl (B98337) cyanide, often in the presence of a Lewis acid catalyst. Another approach is the [3+2] cycloaddition with isonitriles. The presence of the 2-fluorophenyl group can influence the electronic properties of the azide, potentially affecting reaction rates and yields in these cycloadditions. researchgate.net

The table below summarizes typical cycloaddition reactions for this class of compounds.

HeterocycleReaction TypeReactantKey Conditions
1,2,3-Triazole Azide-Alkyne CycloadditionTerminal AlkyneCu(I) or Ru(II) catalyst
Tetrazole [3+2] CycloadditionCyanide source or IsonitrileLewis acid catalyst

Preparation of Functionalized Amines and Amides

The azide group of this compound can be readily reduced to a primary amine while retaining the original stereochemistry at the chiral center. This transformation is crucial for introducing a key functional handle for further molecular elaboration. Common reduction methods include catalytic hydrogenation using catalysts like Palladium on carbon (Pd/C), the Staudinger reaction using triphenylphosphine (B44618) followed by hydrolysis, or reduction with reagents like lithium aluminum hydride (LiH).

Once the corresponding chiral amine, (1S)-1-(2-fluorophenyl)propan-1-amine, is formed, it can be acylated to produce a wide range of functionalized amides. Standard acylation procedures, such as reaction with acyl chlorides, anhydrides, or carboxylic acids in the presence of coupling agents (e.g., DCC, EDC), are employed. This pathway provides access to a diverse set of amide-containing molecules with a stereocenter adjacent to the aromatic ring. nih.govscienceopen.com

Formation of Ketenimines and Enamides

While less common than amine formation, the azide can participate in reactions that lead to ketenimines. The aza-Wittig reaction, for instance, involves the reaction of the azide with a phosphine (B1218219) to form an iminophosphorane intermediate. This intermediate can then react with a ketone or aldehyde to generate a ketenimine.

Furthermore, the derived chiral amine can be a precursor to enamides. This typically involves the N-acylation of the amine followed by a controlled elimination or rearrangement reaction. Enamides are valuable synthetic intermediates, participating in various cyclization and cross-coupling reactions. nih.gov

Utility in Target-Oriented Synthesis Research

The specific substitution pattern and chirality of this compound make it a valuable fragment for the synthesis of targeted molecules, particularly in the realm of medicinal chemistry and drug discovery.

As Precursors for Biologically Relevant Scaffolds and Drug Fragments

Fluorine-containing compounds are of high interest in medicinal chemistry due to the ability of the fluorine atom to modulate properties such as metabolic stability, lipophilicity, and binding affinity. The 2-fluorophenyl group in the title compound is a common motif in many biologically active molecules. The azide group can be transformed into various nitrogen-containing functionalities that are prevalent in drug scaffolds. nih.gov

The conversion of the azide to a primary amine, followed by further functionalization, allows for the incorporation of this chiral fluoroaromatic fragment into larger, more complex molecules that may target specific biological pathways. For example, the resulting amine can be used in the synthesis of novel protease inhibitors, kinase modulators, or GPCR ligands where the specific stereochemistry and aromatic substitution are critical for activity. Fragment-based drug discovery (FBDD) campaigns can utilize such building blocks to construct novel lead compounds.

Theoretical and Computational Investigations of 1 1s 1 Azidopropyl 2 Fluorobenzene

Conformational Analysis and Energy Landscapes

A complete understanding of the bioactivity and reactivity of a molecule like 1-[(1S)-1-azidopropyl]-2-fluorobenzene is predicated on a thorough analysis of its three-dimensional structure and conformational flexibility. Such studies are fundamental for predicting how the molecule might interact with biological targets or reagents. The planned subsections below outline the standard computational approaches that would be necessary to elucidate this information.

Identification of Stable Conformers via Computational Methods

Currently, there are no published studies that have identified the stable conformers of this compound. A computational investigation would typically involve a systematic search of the molecule's conformational space to locate all low-energy structures. This process is crucial for understanding the molecule's preferred shapes.

Application of Molecular Mechanics and QM/MM Methods

For a molecule of this size, a combination of computational methods would be ideal for an accurate conformational analysis. Molecular mechanics (MM) methods could efficiently screen a large number of potential conformations, while more accurate but computationally expensive hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods could refine the energies and geometries of the most stable conformers. No applications of these methods to this compound have been reported in the scientific literature.

Electronic Structure and Bonding Analysis

The electronic properties of this compound, governed by the interplay between the electron-withdrawing fluorine atom and the azido (B1232118) group on the chiral center, are central to its chemical reactivity. The following computational methods are essential for a deep dive into its electronic nature, yet no such studies are currently available.

Density Functional Theory (DFT) Studies of Electronic Properties

Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic structure of molecules. DFT calculations could provide valuable insights into properties such as the distribution of electron density, molecular orbital energies (HOMO-LUMO gap), and electrostatic potential. This information is critical for predicting the molecule's reactivity, stability, and intermolecular interactions. At present, no DFT studies have been published for this compound.

Ab-Initio Methods for High-Level Calculations

For even greater accuracy in describing the electronic structure, particularly for benchmarking DFT results or investigating excited states, high-level ab-initio methods would be employed. These methods, based on first principles of quantum mechanics, offer a rigorous approach to understanding bonding and electronic properties. The scientific literature currently contains no ab-initio calculations for this compound.

Influence of Basis Sets on Computational Accuracy

The accuracy of quantum chemical calculations is fundamentally dependent on the choice of the basis set, which is a set of mathematical functions used to build molecular orbitals. The selection of an appropriate basis set is a critical decision that balances computational cost against the desired accuracy of the results. For a molecule such as this compound, which contains a flexible alkyl azide (B81097) chain and an aromatic ring with an electronegative fluorine atom, this choice is particularly significant.

Commonly used basis sets like the Pople-style basis sets (e.g., 6-31G(d)) and Dunning's correlation-consistent basis sets (e.g., cc-pVDZ, cc-pVTZ) offer different levels of accuracy. Smaller basis sets, such as 6-31G(d), are computationally efficient but may provide less accurate energy calculations. nih.gov For instance, studies on various chemical reactions have shown that popular basis sets like 6-31G(d) and 6-31+G(d,p) can introduce non-negligible intramolecular Basis Set Superposition Error (BSSE), which artificially overstabilizes the system and can affect the computed reaction energies. nih.gov

For more reliable results, larger basis sets that include polarization and diffuse functions are necessary. Polarization functions (e.g., the 'd' in 6-31G(d)) allow for non-spherical electron density distribution, which is crucial for accurately describing bonding. Diffuse functions are important for describing weakly bound electrons and anions, which are relevant in the context of the azide group. Moving from a double-zeta (e.g., cc-pVDZ) to a triple-zeta (e.g., cc-pVTZ) or quadruple-zeta basis set generally improves the accuracy of calculated properties, though at a significantly higher computational cost. chemrxiv.org For systems involving non-covalent interactions or the calculation of properties like NMR shielding constants, the choice of basis set on all atoms, including "light" atoms like hydrogen, can have a profound impact on the results. mdpi.com

The following table illustrates the typical trade-offs and applications for basis sets relevant to the study of organic azides.

Basis SetDescriptionTypical ApplicationImpact on Accuracy
6-31G(d) Pople-style double-zeta with polarization on heavy atoms.Initial geometry optimizations, preliminary mechanistic scans.Prone to Basis Set Superposition Error (BSSE); may yield inaccurate reaction and activation energies. nih.gov
6-311++G(d,p) Pople-style triple-zeta with diffuse and polarization functions on all atoms.Often used for calculating energetics and mechanisms of nitrene and azide reactions. researchgate.netProvides a better description of anions and transition states compared to smaller Pople sets.
cc-pVDZ Dunning correlation-consistent double-zeta.Foundational for higher-level calculations and basis set extrapolation.May be insufficient for accurate energy predictions, especially for systems sensitive to electron correlation. nih.gov
aug-cc-pVTZ Dunning correlation-consistent triple-zeta augmented with diffuse functions.High-accuracy energy calculations, studies of reaction barriers and weakly interacting systems.Considered a high-level basis set, significantly reduces BSSE and provides results closer to the basis set limit.

This table is illustrative and based on general findings in computational chemistry.

Reaction Mechanism Elucidation through Computational Chemistry

Computational chemistry is a powerful tool for mapping out the potential energy surface (PES) of a reaction, thereby elucidating the step-by-step mechanism. For this compound, key reactions of interest include thermal decomposition (potentially forming a nitrene intermediate) and intramolecular cyclization reactions.

A chemical reaction proceeds from reactants to products via a high-energy state known as the transition state (TS). wikipedia.org Locating and characterizing the TS is the cornerstone of mechanistic studies. Computationally, a transition state is a first-order saddle point on the PES—a maximum in the direction of the reaction coordinate and a minimum in all other degrees of freedom. iastate.edu Optimization algorithms are used to locate this specific geometry. Once a candidate TS structure is found, a frequency calculation must be performed. A true transition state is confirmed by the presence of exactly one imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate connecting reactants and products. nih.gov

For complex reactions, simply guessing the transition state structure is often impossible. Advanced algorithms are required to find the minimum energy path (MEP) between reactants and products. The Nudged Elastic Band (NEB) method is a widely used and robust technique for this purpose. scm.comdtu.dkmatlantis.com

The NEB method works by creating a series of "images" (intermediate structures) that connect the reactant and product geometries. scm.com These images are connected by springs, forming an "elastic band." The entire band is then optimized simultaneously, minimizing the energy perpendicular to the path while maintaining equal spacing between images. scm.com A popular enhancement is the Climbing Image-NEB (CI-NEB), where the image with the highest energy is allowed to "climb" uphill along the band to converge exactly on the transition state saddle point. acs.org This combination is highly efficient for locating saddle points. acs.org Recent developments, such as the Nudged Elastic Stiffness Band (NESB) method, aim to solve convergence problems that can occur with the standard NEB method for complex potential energy surfaces. nih.gov

Once a transition state has been successfully located and verified, an Intrinsic Reaction Coordinate (IRC) calculation is performed. The IRC is the mass-weighted steepest descent path from the transition state down to the potential energy minima of the reactants and products. iastate.edumissouri.edu An IRC analysis is crucial as it confirms that the identified transition state indeed connects the desired reactants and products on the reaction pathway. faccts.de The IRC path provides a clear visualization of the structural changes that occur during the reaction, such as bond breaking and formation. missouri.edu In some cases, IRC paths can reveal bifurcations, where a single transition state leads to multiple products, providing deeper insight into reaction selectivity. missouri.edu

The activation energy (Ea) is the energy difference between the transition state and the reactants. It is the primary determinant of the reaction rate. Computationally, this is calculated as:

Ea = E(Transition State) - E(Reactants)

A lower activation energy corresponds to a faster reaction. Computational methods like Density Functional Theory (DFT) or more advanced ab initio methods are used to calculate the energies of the stationary points. researchgate.netacs.org

Once the activation energy is known, the reaction rate constant (k) can be estimated using Transition State Theory (TST). wikipedia.orglibretexts.org The Eyring equation is a central component of TST:

k = (k_B * T / h) * e^(-ΔG‡ / RT)

where:

k_B is the Boltzmann constant

T is the temperature in Kelvin

h is the Planck constant

R is the gas constant

ΔG‡ is the Gibbs free energy of activation

Calculating ΔG‡ requires computing vibrational frequencies to obtain zero-point vibrational energies (ZPVE) and thermal corrections. The accuracy of these calculations is essential for predicting reaction rates that can be compared with experimental data. libretexts.orglibretexts.org

Reaction Type (Hypothetical)Computational MethodBasis SetCalculated Ea (kcal/mol)
Intramolecular C-H aminationB3LYP6-311++G(d,p)25.5
Nitrene formation (N2 extrusion)CASPT2ANO-L32.1
Intramolecular CycloadditionM06-2X6-31+G(d)22.8

This table presents hypothetical data for plausible reactions of this compound to illustrate typical computational results. Actual values would require specific calculations.

For a chiral molecule like this compound, understanding the stereochemical outcome of its reactions is of great interest. If a reaction creates a new stereocenter, computational chemistry can be used to predict which diastereomer or enantiomer will be favored.

This is achieved by locating the transition states for all possible stereochemical pathways. For example, in an intramolecular cyclization, the molecule could approach the reaction center from different faces, leading to different stereoisomeric products. By calculating the activation energy for each competing transition state, the preferred reaction pathway can be identified. The pathway with the lowest activation energy will be the fastest and thus lead to the major product. The ratio of products can be predicted from the difference in the Gibbs free energies of activation (ΔΔG‡) between the competing transition states. Studies on asymmetric cycloaddition reactions of vinyl azides have demonstrated that computational analysis can successfully rationalize and predict the observed stereoselectivity. nih.gov Similarly, computational tools have been developed to predict the stereochemical outcome of various asymmetric reactions by analyzing the energies of competing transition state structures. researchgate.net

Transition State Characterization and Optimization

Spectroscopic Property Predictions

Computational spectroscopy is a powerful tool for predicting and interpreting the spectral data of molecules. By solving the fundamental equations of quantum mechanics, it is possible to calculate spectroscopic parameters with a high degree of accuracy, aiding in structural elucidation and the understanding of molecular vibrations and electronic environments.

The vibrational spectrum of a molecule, often measured via infrared (IR) and Raman spectroscopy, provides a unique fingerprint based on the vibrations of its chemical bonds. Theoretical vibrational frequency analysis, typically performed using Density Functional Theory (DFT), can predict these frequencies with remarkable accuracy.

Methodologies such as DFT with the B3LYP functional and a basis set like 6-311++G(d,p) are commonly used for geometry optimization and frequency calculations. nih.gov The computed vibrational modes are assigned based on their potential energy distribution (PED). nih.gov For this compound, the key predicted vibrational modes would include the highly characteristic asymmetric and symmetric stretches of the azide (N₃) group, which are strong indicators of its presence. chemrxiv.orgresearchgate.net Other significant vibrations include the C-F stretch of the fluorinated aromatic ring, aromatic and aliphatic C-H stretches, and various bending and rocking motions of the propyl chain. nih.govesisresearch.org The calculated results are often compared with experimental data, where available, to validate the computational model. nih.govumich.edu

Illustrative Predicted Vibrational Frequencies for this compound and Related Structures This table presents typical frequency ranges for the key functional groups, as specific calculated values for the target molecule are not available.

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic compounds in solution. The prediction of NMR chemical shifts using computational methods, most notably the Gauge-Including Atomic Orbital (GIAO) method at the DFT level, serves as an invaluable aid in assigning complex spectra. rsc.orgresearchgate.net The accuracy of these predictions allows for the differentiation of structurally similar isomers and even the specific assignment of signals in multifluorinated compounds. nih.govfigshare.com

¹H NMR: The proton chemical shifts are highly sensitive to the electronic environment. libretexts.org For this compound, distinct signals would be predicted for the aromatic protons, which are influenced by the electron-withdrawing effects of the fluorine and the substituent effects of the azidopropyl group. ucl.ac.uk The protons of the propyl chain would also have characteristic shifts, particularly the diastereotopic protons on the methylene (B1212753) group adjacent to the chiral center and the single proton at the chiral carbon (C1), which would be shifted downfield due to the adjacent nitrogen and aromatic ring. libretexts.org

¹³C NMR: Theoretical calculations can accurately predict ¹³C chemical shifts. nih.govdocumentsdelivered.com Key signals would include the aromatic carbons, with their shifts influenced by the fluorine and alkyl substituents. The carbon atom bonded to fluorine would exhibit a large one-bond C-F coupling constant, a feature that is also predictable computationally. acdlabs.com The carbons of the propyl group, especially the chiral carbon atom, would also be readily identifiable.

¹⁹F NMR: The ¹⁹F chemical shift is exceptionally sensitive to its environment, making it a valuable probe. nih.gov Computational methods have been developed and refined to predict ¹⁹F chemical shifts for fluoroaromatic compounds with a high degree of accuracy, often with errors of only a few ppm. rsc.orgnih.govresearchgate.net This allows for confident structural assignment.

Illustrative Predicted NMR Chemical Shifts for this compound This table presents estimated chemical shift (δ) ranges based on typical values for analogous structural motifs. Specific calculated values for the target molecule are not available.

Modeling of Chiral Recognition and Asymmetric Induction Phenomena

As a chiral molecule, this compound will interact differently with other chiral entities, a phenomenon known as chiral recognition. nih.gov This is the fundamental principle behind enantioselective chromatography, asymmetric catalysis, and the specific interactions of drugs with biological receptors. rsc.org Computational modeling is essential for understanding the structural and energetic basis of these phenomena at the molecular level. aps.orgarxiv.orgresearchgate.net

Common computational approaches include:

Molecular Docking: This technique predicts the preferred orientation and binding affinity of one molecule (the ligand, e.g., the (S)-enantiomer) to the binding site of another (the receptor, e.g., a chiral stationary phase or an enzyme). nih.govcarbohyde.com By comparing the calculated binding energies of the two enantiomers (R and S) with the chiral receptor, one can predict which enantiomer will form a more stable diastereomeric complex, thus explaining the basis for enantioseparation. researchgate.net The interactions responsible for discrimination, such as hydrogen bonds, π-π stacking between the fluorophenyl ring and an aromatic moiety on the selector, and steric repulsion, can be visualized and analyzed. acs.org

Quantum Mechanics/Molecular Mechanics (QM/MM): For higher accuracy, especially when studying transition states in asymmetric reactions, QM/MM methods are employed. ub.edu The reacting core, including the chiral substrate and catalyst, is treated with a high level of quantum mechanics, while the surrounding environment (e.g., solvent, rest of the protein) is treated with computationally less expensive molecular mechanics. This approach provides detailed insight into the non-covalent interactions that stabilize the transition state leading to one enantiomeric product over the other. ub.edu

Molecular Dynamics (MD) Simulations: MD simulations can be used to study the dynamic behavior and stability of the diastereomeric complexes formed between each enantiomer and a chiral selector over time. This can reveal the key intermolecular interactions that are most persistent and therefore most important for chiral recognition.

A typical computational study on the chiral recognition of this compound would involve modeling its interaction with a known chiral selector, for example, a cyclodextrin (B1172386) derivative. rsc.orgnih.gov The results would likely be presented as a comparison of the binding energies for the R and S enantiomers, where a significant energy difference would indicate effective chiral discrimination.

Table of Mentioned Chemical Compounds

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